N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole moiety linked via a carboxamide group to a phenyl ring substituted with a methoxy group and a 6-methoxyimidazo[1,2-b]pyridazine heterocycle. The imidazo[1,2-b]pyridazine core is a bicyclic system known for its role in kinase inhibition and anticancer activity, while the benzo[d][1,3]dioxole group contributes to metabolic stability and lipophilicity . The methoxy substituents likely modulate electronic effects and solubility.
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5/c1-28-17-5-3-13(16-11-26-20(23-16)7-8-21(25-26)29-2)9-15(17)24-22(27)14-4-6-18-19(10-14)31-12-30-18/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVMTNKJLYAVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol derivatives with dihalogenated compounds under basic conditions.
Synthesis of the Imidazo[1,2-b]pyridazinyl Moiety: This can be achieved through the condensation of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole core with the imidazo[1,2-b]pyridazinyl moiety using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazinyl moiety, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroimidazo[1,2-b]pyridazinyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as a bioactive molecule. It is being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine
In medicine, this compound is being explored as a potential therapeutic agent. Its structure suggests it could inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s imidazo[1,2-b]pyridazinyl moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzo[d][1,3]dioxole core can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d][1,3]dioxole Carboxamide Derivatives
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) and N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) () share the benzo[d][1,3]dioxole-carboxamide backbone but differ in phenyl substitution:
- HSD-2 (3,4-dimethoxyphenyl): Melting point 175–177°C, 75% yield.
- HSD-4 (3,5-dimethoxyphenyl): Melting point 150.5–152°C, 77% yield.
These compounds exhibit anticancer and antioxidant activity, suggesting that the target compound’s imidazo[1,2-b]pyridazine substituent may enhance kinase-targeted efficacy compared to simpler methoxy groups .
Imidazo[1,2-b]pyridazine Derivatives
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide () shares the 6-methoxyimidazo[1,2-b]pyridazine-phenyl motif but replaces the benzo[d][1,3]dioxole with a cyclopentanecarboxamide. This substitution may reduce aromatic stacking interactions but improve solubility due to the aliphatic cyclopentane .
Imidazo[1,2-a]pyridine derivatives () differ in ring fusion (1,2-a vs. 1,2-b), altering electronic properties.
Carboxamide Linkage Variations
Compounds like Dasatinib (BMS-354825) () use a thiazole-carboxamide core for kinase inhibition.
Pyrazole carboxamides () emphasize the role of carboxamide orientation.
Key Research Findings and Trends
- Synthesis : The target compound likely employs carbodiimide-mediated amidation (e.g., EDCI/HOBt) similar to HSD-2/HSD-4 () and pyrazole carboxamides () .
- Bioactivity : The imidazo[1,2-b]pyridazine moiety is associated with kinase inhibition, as seen in analogs (), while benzo[d][1,3]dioxole derivatives show anticancer activity ().
- Solubility : Methoxy groups () and aliphatic linkers () improve solubility, but the target compound’s aromaticity may require formulation optimization.
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound features a unique structural arrangement that includes a methoxy-substituted imidazo[1,2-b]pyridazine moiety and a benzo[d][1,3]dioxole core, which may enhance its pharmacological properties.
The primary biological activity of this compound is linked to its inhibition of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and proliferation. Studies indicate that it can induce G1-phase cell cycle arrest and suppress phosphorylation of key proteins such as AKT and S6, suggesting its potential as an anticancer therapeutic agent .
Antitumor Activity
Research has shown that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of imidazo[1,2-b]pyridazine have demonstrated the ability to inhibit cancer cell proliferation in various assays. The IC50 values for some related compounds indicate promising activity against specific cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8 | HCC827 | 6.26 |
| 9 | NCI-H358 | 6.48 |
| 15 | A549 | 9.48 |
These findings highlight the potential for further development of this compound as an effective treatment for various cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the compound's structure can significantly influence its biological activity. For example, the introduction of methoxy groups at specific positions has been shown to enhance binding affinity to molecular targets involved in critical biological pathways .
Pharmacological Studies
Preliminary pharmacological studies indicate that this compound interacts with key biological targets such as kinases and receptors involved in cellular signaling pathways. Future studies are expected to explore its binding affinity and specificity towards these targets, which could provide insights into its therapeutic potential .
Study 1: Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- HCC827 : IC50 = 6.26 µM
- NCI-H358 : IC50 = 6.48 µM
- A549 : IC50 = 9.48 µM
These results underscore the compound's potential as a lead candidate for further drug development aimed at treating lung cancer .
Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound effectively inhibits the mTOR pathway, leading to decreased phosphorylation of downstream targets involved in cell cycle progression and survival. This suggests that the compound may not only halt tumor growth but also induce apoptosis in cancer cells .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. Key steps include coupling the imidazo[1,2-b]pyridazine core with methoxy-substituted phenyl groups and benzo[d][1,3]dioxole carboxamide. Solvents like dimethylformamide (DMF) or dichloromethane are often used to enhance solubility and reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction intermediates should be characterized at each stage using HPLC or TLC to monitor progress .
Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | Core heterocycle formation |
| 2 | Pd-catalyzed coupling | Arylation of phenyl group |
| 3 | Amide coupling (EDC/HOBt) | Carboxamide linkage |
Q. Which spectroscopic and computational methods are recommended for structural elucidation?
- NMR (¹H, ¹³C, 2D-COSY): Resolves aromatic protons and confirms substitution patterns on the phenyl and imidazo[1,2-b]pyridazine rings.
- HRMS : Validates molecular formula (e.g., C₂₂H₂₀N₄O₃ in related analogs) .
- X-ray crystallography : Resolves stereoelectronic effects of methoxy and dioxole groups .
- InChI key analysis : Supports computational modeling for docking studies (e.g., PubChem-derived descriptors) .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarities to known imidazo[1,2-b]pyridazine inhibitors. Use cell viability assays (MTT or ATP-luciferase) in cancer lines (e.g., HeLa, MCF-7) at 1–10 μM concentrations. Include positive controls (e.g., imatinib) and validate target engagement via Western blotting for phosphorylated kinases .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies to improve target selectivity?
- Modify substituents : Replace methoxy groups with halogens (e.g., F, Cl) to alter electron density and binding affinity.
- Scaffold hopping : Introduce thiophene (as in ) or pyrimidine moieties to assess heterocycle tolerance.
- Pharmacophore mapping : Use molecular dynamics simulations to identify critical H-bond donors/acceptors (e.g., dioxole carbonyl) .
Table 2: SAR Insights from Analogous Compounds
| Modification | Observed Effect | Reference |
|---|---|---|
| Methoxy → Fluorine | Increased kinase inhibition (IC₅₀ ↓ 30%) | |
| Benzo[d][1,3]dioxole → Thiophene | Reduced cytotoxicity in normal cells |
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or compound stability. Mitigation strategies:
- Replicate experiments across multiple cell lines.
- Validate purity via LC-MS before assays.
- Use isothermal titration calorimetry (ITC) to confirm direct target binding vs. off-target effects .
Q. What mechanistic approaches can elucidate the compound’s interaction with protein targets?
- Crystallography : Co-crystallize the compound with kinases (e.g., PDB deposition).
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant proteins.
- RNA-seq : Profile downstream pathway modulation (e.g., MAPK/ERK) in treated cells .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts for accuracy .
- Contradictory Solubility Data : If solubility varies (e.g., DMSO vs. aqueous buffer), use dynamic light scattering (DLS) to detect aggregation .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
